molecular formula C22H23N3O3 B11313765 6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B11313765
M. Wt: 377.4 g/mol
InChI Key: TXTPRKDXEPRVNI-UHFFFAOYSA-N
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Description

6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a chromenone core, a piperazine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the piperazine is reacted with an appropriate halide derivative of the chromenone. Finally, the pyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromenone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. This core structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-methyl-2-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C22H23N3O3/c1-16-5-6-20-18(14-16)19(26)15-21(28-20)22(27)25-12-10-24(11-13-25)9-7-17-4-2-3-8-23-17/h2-6,8,14-15H,7,9-13H2,1H3

InChI Key

TXTPRKDXEPRVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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